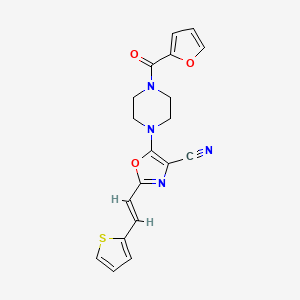

(E)-5-(4-(furan-2-carbonyl)piperazin-1-yl)-2-(2-(thiophen-2-yl)vinyl)oxazole-4-carbonitrile

Description

Properties

IUPAC Name |

5-[4-(furan-2-carbonyl)piperazin-1-yl]-2-[(E)-2-thiophen-2-ylethenyl]-1,3-oxazole-4-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N4O3S/c20-13-15-19(26-17(21-15)6-5-14-3-2-12-27-14)23-9-7-22(8-10-23)18(24)16-4-1-11-25-16/h1-6,11-12H,7-10H2/b6-5+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGIJVBLNONYJRS-AATRIKPKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=C(N=C(O2)C=CC3=CC=CS3)C#N)C(=O)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCN1C2=C(N=C(O2)/C=C/C3=CC=CS3)C#N)C(=O)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (E)-5-(4-(furan-2-carbonyl)piperazin-1-yl)-2-(2-(thiophen-2-yl)vinyl)oxazole-4-carbonitrile represents a novel class of heterocyclic compounds with potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and efficacy in various biological assays.

Synthesis

The synthesis of (E)-5-(4-(furan-2-carbonyl)piperazin-1-yl)-2-(2-(thiophen-2-yl)vinyl)oxazole-4-carbonitrile involves several key steps:

- Formation of the Piperazine Ring : The furan-2-carbonyl group is attached to the piperazine moiety.

- Oxazole Formation : The oxazole ring is formed through cyclization reactions involving suitable precursors.

- Vinyl Substitution : The thiophen-2-yl vinyl group is introduced to enhance biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds similar to (E)-5-(4-(furan-2-carbonyl)piperazin-1-yl)-2-(2-(thiophen-2-yl)vinyl)oxazole-4-carbonitrile. For instance, derivatives with furan and oxazole moieties have shown significant activity against various bacterial strains, including Gram-positive and Gram-negative bacteria.

| Compound | MIC (µg/mL) | Target Organisms |

|---|---|---|

| Compound A | 62.5 | Staphylococcus aureus |

| Compound B | 125 | Escherichia coli |

| (E)-5... | TBD | TBD |

Anti-inflammatory Properties

In vitro studies indicate that the compound can inhibit phosphodiesterase type 4 (PDE4), which plays a critical role in inflammatory pathways. The compound exhibited lower IC50 values compared to standard PDE4 inhibitors, suggesting a strong potential for treating inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD) .

Cytotoxicity

The cytotoxic effects of the compound were evaluated using various cancer cell lines. Preliminary results indicate that it may induce apoptosis in cancer cells, although further investigation is required to elucidate the underlying mechanisms.

The proposed mechanisms through which (E)-5-(4-(furan-2-carbonyl)piperazin-1-yl)-2-(2-(thiophen-2-yl)vinyl)oxazole-4-carbonitrile exerts its biological effects include:

- Inhibition of Enzymatic Activity : By targeting specific enzymes involved in inflammation and microbial resistance.

- Interference with Cellular Signaling Pathways : Modulating pathways that lead to cell proliferation and apoptosis.

Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of derivatives similar to our compound, it was found that certain modifications significantly enhanced activity against resistant strains of bacteria. The introduction of specific functional groups was correlated with increased potency .

Study 2: In Vivo Anti-inflammatory Effects

Animal model studies demonstrated that compounds with similar structures significantly reduced inflammation markers in models of induced sepsis, indicating their therapeutic potential in clinical settings .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes can be compared to the following analogs:

5-[4-(2-Fluorobenzoyl)piperazin-1-yl]-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile (CAS: 903852-60-8)

- Structural Similarities :

- Shares the oxazole-4-carbonitrile core and a piperazine substituent at the 5-position.

- Both compounds utilize aromatic carbonyl groups (furan-2-carbonyl vs. 2-fluorobenzoyl) on the piperazine ring.

- Key Differences: The target compound substitutes the 2-fluorophenyl group at the oxazole’s 2-position with a (E)-vinylthiophene moiety, enhancing conjugation and steric bulk.

Pyrimidine-5-carbonitrile Derivatives (e.g., Compound 3 from )

- Structural Similarities :

- Both classes feature a carbonitrile group, which may enhance solubility or act as a hydrogen-bond acceptor.

- Key Differences :

- The pyrimidine core in Compound 3 contrasts with the oxazole ring, altering electronic distribution and steric profiles.

- Substituents like 3-hydroxyphenyl or morpholine-4-carbonyl groups in pyrimidine derivatives differ significantly from the target compound’s thiophene-vinyl and furan-carbonyl motifs, suggesting divergent biological targets .

Comparative Data Table

Research Findings and Implications

- Solubility and Bioavailability : The furan-carbonyl group is less electronegative than fluorobenzoyl, which could reduce metabolic stability but increase aqueous solubility.

- Synthetic Challenges : The (E)-vinylthiophene moiety requires stereoselective synthesis, contrasting with simpler aryl substitutions in analogs like CAS: 903852-60-8 .

Q & A

Q. What are the established synthetic routes for (E)-5-(4-(furan-2-carbonyl)piperazin-1-yl)-2-(2-(thiophen-2-yl)vinyl)oxazole-4-carbonitrile?

The synthesis typically involves multi-step organic reactions. Initial steps focus on constructing the oxazole core via cyclization of appropriate precursors (e.g., nitriles and carbonyl derivatives). Subsequent functionalization includes introducing the (E)-styryl group via Heck coupling or Wittig reactions and coupling the piperazine-furan carbonyl moiety through nucleophilic substitution or acylation. Reaction conditions (e.g., temperature, catalysts like palladium for cross-couplings) are critical for regioselectivity and yield .

Q. How is the compound characterized to confirm its structural integrity?

Key analytical techniques include:

- NMR Spectroscopy : H and C NMR to verify substituent positions and stereochemistry (e.g., (E)-configuration of the vinyl group).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight confirmation.

- HPLC : Purity assessment (>95% typically required for biological studies).

- X-ray Crystallography : For unambiguous structural determination using programs like SHELXL .

Q. What preliminary biological activities have been reported for structurally related compounds?

Analogous oxazole-piperazine-thiophene hybrids exhibit:

- Anticancer Activity : Inhibition of kinases or tubulin polymerization (IC values in μM range).

- Antimicrobial Effects : Against Gram-positive bacteria (e.g., S. aureus) via membrane disruption.

- Neuropharmacological Potential : Modulation of serotonin or dopamine receptors .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological data across similar compounds?

Discrepancies (e.g., varying IC values) may arise from assay conditions (e.g., cell line variability, solvent effects). Standardized protocols (e.g., NIH/NCATS guidelines) and orthogonal assays (e.g., SPR for binding kinetics vs. cell viability) are recommended. Meta-analysis of PubChem BioAssay data (e.g., AID 504904) can contextualize results .

Q. How is computational modeling employed to predict target interactions?

- Molecular Dynamics (MD) : Simulates ligand-receptor binding stability (e.g., with GROMACS).

- DFT Calculations : Assess electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity.

- Pharmacophore Mapping : Identifies critical interaction motifs (e.g., hydrogen bonds with kinase ATP pockets) .

Q. What crystallographic challenges arise in determining this compound's structure?

- Twinned Crystals : Common with flexible piperazine moieties; resolved using SHELXD for phase refinement.

- Disorder in Thiophene/Furan Rings : Mitigated by low-temperature (100 K) data collection.

- Validation Tools : R-factor analysis and PLATON checks ensure model accuracy .

Methodological Guidance

- Synthetic Optimization : Use Design of Experiments (DoE) to optimize reaction parameters (e.g., response surface methodology for yield/purity trade-offs) .

- Data Reproducibility : Archive reaction conditions in electronic lab notebooks (e.g., LabArchives) and share raw spectral data via repositories (e.g., Zenodo).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.